molecular formula C12H10N4O2S2 B4854752 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4854752
M. Wt: 306.4 g/mol
InChI Key: DHJVIMXCOBWIJZ-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetically designed, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase expressed in hematopoietic progenitor cells. This small molecule inhibitor primarily functions by targeting the ATP-binding pocket of FLT3, thereby potently suppressing its autophosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt, which are essential for cell proliferation and survival. Its primary research value lies in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most frequent driver mutations and are associated with poor prognosis. Researchers utilize this compound as a critical tool to investigate the oncogenic dependency of FLT3-ITD-positive leukemic cells, to explore mechanisms of resistance to kinase inhibitor therapy, and to evaluate potential combination treatment strategies in preclinical models. The compound has demonstrated the ability to induce cell cycle arrest and apoptosis in FLT3-dependent cell lines, making it invaluable for validating FLT3 as a therapeutic target and for deciphering the complex signaling networks in hematological malignancies. Beyond FLT3, some studies suggest it may also exhibit inhibitory activity against other kinases such as c-Kit, providing a useful profile for researching cross-talk in stem cell and mast cell neoplasms.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-15-16-11(20-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)18-12/h2-5H,6H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJVIMXCOBWIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a unique combination of benzoxazole and thiadiazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

  • Molecular Formula: C14H14N4O2S2
  • Molecular Weight: 334.42 g/mol
  • CAS Number: 892709-86-3
  • Structure: The compound consists of a benzoxazole ring linked to a thiadiazole ring via a sulfanyl group.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the sulfanyl group may facilitate binding to metal ions or other biomolecules, influencing enzyme activity and cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2gMCF-70.28
2gHCT1160.52
Similar ThiadiazolesVarious3.125

The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, with specific interactions observed with CDK9 and STAT3 pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities:

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntibacterialMycobacterium tuberculosis3.125
AntifungalCandida albicansVaries

These activities are attributed to the inhibition of cell wall synthesis and disruption of cellular membranes.

Antioxidant Activity

The antioxidant potential of this compound is also notable. Studies suggest that the benzoxazole and thiadiazole rings contribute to free radical scavenging activities:

Assay TypeResultReference
DPPH ScavengingSignificant inhibition
ABTS AssayHigh radical scavenging rate

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on MCF-7 Cells : A recent study demonstrated that derivatives exhibiting IC50 values as low as 0.28 µM can effectively inhibit proliferation in breast cancer cells while showing minimal toxicity towards normal cells .
  • Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines, revealing a structure–activity relationship that highlights the importance of substituents on the thiadiazole ring for enhanced biological activity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Physical Properties

Compound Name Substituents on Thiadiazole/Other Moieties Melting Point (°C) Yield (%) Reference
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) 4-Trifluoromethylphenyl 269.5–271 61
2-(Benzo[d]oxazol-2-ylthio)-N-(5-o-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5m) o-Tolyl 217.6–218.7 60
N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-Bromophenyl Not reported Not reported
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3-Methylphenyl (m-tolyl) Not reported Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio + phenoxy 168–170 78

Key Observations :

  • Substituent Influence on Melting Points : Benzoxazole derivatives with bulky substituents (e.g., 4-trifluoromethylphenyl in 5l) exhibit higher melting points (>260°C), likely due to enhanced molecular rigidity and intermolecular interactions . In contrast, compounds with smaller groups (e.g., o-tolyl in 5m) melt at lower temperatures (~217°C).
  • Thiadiazole Modifications : Replacement of the 5-methyl group in the target compound with ethylthio (as in 5g) or benzylthio (as in 5h from ) alters solubility and crystallinity, reflected in yield variations (78–88%) .

Key Insights :

  • Anticancer Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro or chloro in ) show potent Akt inhibition, a pathway critical in glioma progression. The target compound’s benzoxazole-thiadiazole hybrid may similarly target kinase pathways .
  • Antimicrobial Activity: Compounds like 5d from demonstrate that thiadiazole-thiadiazinan hybrids disrupt microbial enzymes via thiol interactions.

Molecular and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Analogues

Compound Name Key NMR Shifts (1H, ppm) HRMS (m/z) Reference
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 8.12 (s, NH), 7.65–7.23 (m, aromatic) Calc.: 456.56; Exp.: 456.44
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) 8.41 (s, thiadiazole-H), 7.89–7.45 (m, aromatic) Calc.: 463.07; Exp.: 463.09

Notable Trends:

  • Aromatic Proton Shifts : Benzoxazole-containing compounds (e.g., 5l) exhibit downfield shifts (~8.41 ppm) for thiadiazole protons, distinct from benzothiazole derivatives (e.g., 4g at 8.12 ppm) .
  • Mass Spectrometry : HRMS data confirm molecular integrity, with deviations <0.05% between calculated and observed values, underscoring synthetic precision .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Key factors include temperature control (e.g., reflux in ethanol at 78°C), solvent selection (polar aprotic solvents like DMF), and reaction time (4–6 hours). Monitoring via TLC (chloroform:methanol 7:3) ensures reaction completion. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol-water) achieves >95% purity .

Q. What spectroscopic techniques are most effective for structural confirmation?

Use ¹H/¹³C NMR to assign protons and carbons, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Elemental analysis validates stoichiometry .

Q. How should stability and storage conditions be optimized?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions to minimize hydrolysis of the thioether (–S–) and amide bonds .

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity against MCF-7 and A549 cell lines?

Introduce substituents at the benzoxazole (e.g., electron-withdrawing groups) and thiadiazole (e.g., methyl or ethyl) rings. Compare IC₅₀ values (e.g., compound 4y in : IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ for A549). Use QSAR models to correlate lipophilicity (logP) with membrane permeability .

Q. What experimental approaches resolve contradictions in biological activity between in vitro and in vivo models?

Cross-validate using orthogonal assays (MTT vs. clonogenic survival). Assess pharmacokinetics (bioavailability, metabolic stability via liver microsomes) and perform proteomic profiling to identify off-target interactions .

Q. Which computational methods predict binding modes with targets like aromatase?

Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3EQM) and validate with MD simulations (AMBER). Mutagenesis studies (e.g., His480Ala in aromatase) confirm critical binding residues .

Q. How does crystallographic data inform structural optimization?

Analyze bond angles/distances (e.g., thiadiazole S–N–C geometry) from single-crystal XRD. Compare with similar compounds (e.g., ’s thiadiazole derivatives) to identify steric or electronic effects on activity .

Q. What mechanistic studies validate enzyme inhibition?

Conduct kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔH, ΔS) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF/Ethanol
Temperature78°C (reflux)
Reaction Time4–6 hours
PurificationColumn chromatography

Q. Table 2: Biological Activity Comparison

DerivativeIC₅₀ (MCF-7, mmol L⁻¹)Key Substituent
Parent Compound0.084 ± 0.020–CH₃ (thiadiazole)
4y ()0.034 ± 0.008–C₂H₅ (thiadiazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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